

The Discovery and Synthesis of AMD-070 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	AMD-070 hydrochloride	
Cat. No.:	B608863	Get Quote

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Abstract

AMD-070 hydrochloride, also known as Mavorixafor, is a potent and orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Its discovery marked a significant advancement in the development of therapies targeting the CXCR4/CXCL12 axis, which is implicated in various physiological and pathological processes, including HIV-1 entry, cancer metastasis, and immune cell trafficking. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a detailed, multi-step synthesis of AMD-070 hydrochloride. It includes a compilation of key quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of the core signaling pathway, experimental workflows, and the synthetic route to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Rationale

The development of AMD-070 stemmed from the need for an orally bioavailable CXCR4 antagonist. Earlier compounds, such as AMD3100 (Plerixafor), demonstrated the therapeutic potential of CXCR4 inhibition but were limited by their macrocyclic structure and lack of oral bioavailability. The discovery of AMD-070 was the result of a redesign of these earlier azamacrocyclic antagonists to identify a novel, small molecule that retained potent anti-HIV-1 activity against T-tropic (X4) strains while being suitable for oral administration.

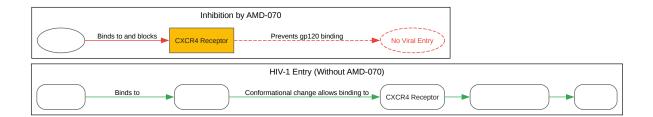


AMD-070 emerged as a lead compound from a structure-activity relationship (SAR) study focused on inhibiting the replication of the X4 HIV-1 NL4.3 strain in MT-4 cells. This effort led to the identification of (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, which demonstrated potent and selective antagonism of CXCR4.[1]

Mechanism of Action

AMD-070 functions as a selective and reversible antagonist of the CXCR4 receptor.[2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand, stromal cell-derived factor-1 (SDF-1 α or CXCL12), initiates a cascade of intracellular signaling events. In the context of HIV-1, the virus utilizes CXCR4 as a co-receptor (along with CD4) to gain entry into T-lymphocytes.

By binding to CXCR4, AMD-070 allosterically inhibits the binding of both CXCL12 and the viral envelope glycoprotein gp120. This blockade of the receptor prevents the conformational changes necessary for the fusion of the viral and host cell membranes, thereby inhibiting viral entry and subsequent replication.[2][3]



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Caption: AMD-070 blocks HIV-1 entry by binding to the CXCR4 receptor.

Quantitative Data

The biological activity of AMD-070 has been characterized by various in vitro and in vivo studies. The following tables summarize key quantitative data.



Table 1: In Vitro Activity of AMD-070

Parameter	Cell Line/Assay	Value	Reference(s)
IC50 (CXCR4 Binding)	125I-SDF- 1α Competition	13 nM	[4]
IC50 (HIV-1 Inhibition)	MT-4 cells (NL4.3 strain)	1 nM	[4]
IC50 (HIV-1 Inhibition)	PBMCs (NL4.3 strain)	9 nM	[4]
EC90 (HIV-1 Inhibition)	MT-4 cells (protein- adjusted)	44 ng/mL	[5]

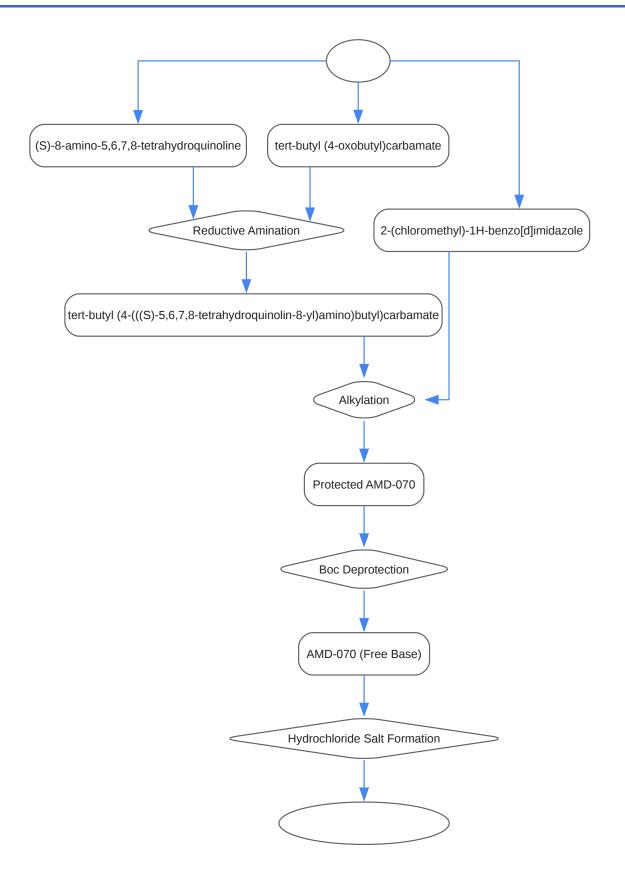
Table 2: Pharmacokinetic Parameters of AMD-070

Species	Dose	Route	Bioavaila bility (%)	Tmax (h)	t1/2 (h)	Referenc e(s)
Rat	N/A	Oral	20	N/A	N/A	[5]
Dog	N/A	Oral	80	N/A	N/A	[5]
Human	50-400 mg	Oral	N/A	1-2	11.2-15.9	[5][6]

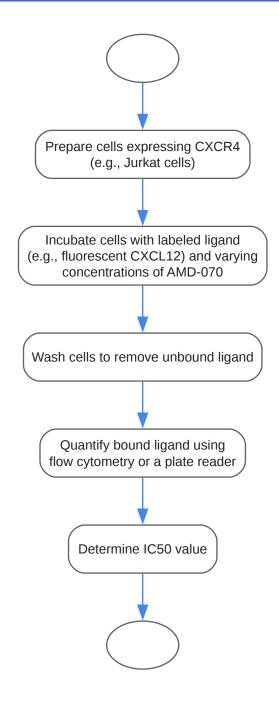
Synthesis of AMD-070 Hydrochloride

The synthesis of AMD-070, or (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, is a multi-step process that can be accomplished through a convergent synthesis strategy. A key step in the synthesis is the reductive amination to couple the two main heterocyclic fragments.









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References



- 1. WIPO Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. mavorixafor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multiple-Dose Escalation Study of the Safety, Pharmacokinetics, and Biologic Activity of Oral AMD070, a Selective CXCR4 Receptor Inhibitor, in Human Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple-dose escalation study of the safety, pharmacokinetics, and biologic activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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